Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, a benzyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the second thiazole ring: The second thiazole ring is formed through a similar cyclization process as the first.
Coupling of the two thiazole rings: The two thiazole rings are coupled together using appropriate coupling agents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution: The thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .
Scientific Research Applications
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. This compound may be explored for similar activities.
Biological Studies: The compound can be used in studies to understand the biological pathways and molecular targets of thiazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Material Science: Thiazole derivatives are also investigated for their potential use in materials science, including the development of new polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-acetate: This compound has a similar structure but lacks the benzyl group and the second thiazole ring.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit a range of biological activities.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir are well-known thiazole derivatives with established medicinal uses.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and synthetic utility .
Biological Activity
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two thiazole rings and a benzyl group, which may contribute to its biological activity. Its molecular formula is C15H16N2O4S, and it has been identified with the PubChem CID 23961154 . The structural features suggest potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of proteases or other critical enzymes in cancer or infectious diseases .
- Antimicrobial Activity : Some studies have shown that thiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that thiazole compounds can induce apoptosis in cancer cells through various pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of thiazole derivatives:
- Antitubercular Activity : A related study explored substituted thiazoles as potential antitubercular agents. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that this compound may also have similar activity.
- Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells indicated low cytotoxicity for several thiazole derivatives, suggesting a favorable safety profile for further development .
Comparative Analysis
Compound | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Potential for further testing |
Compound 6e | Antitubercular | 40.32 | Significant activity against M. tuberculosis |
Compound 7e | Cytotoxicity | Nontoxic | Low cytotoxicity in HEK-293 cells |
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24) |
InChI Key |
UBXDEJQPMBADMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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